4-Bromo-7-methyl-1H-indazole
Overview
Description
4-Bromo-7-methyl-1H-indazole is a brominated derivative of 1H-indazole, a nitrogen-containing heterocyclic aromatic organic compound. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common synthetic route involves the use of transition metals such as palladium or copper to catalyze the bromination and methylation reactions.
Reductive Cyclization Reactions: Another method includes reductive cyclization reactions, where precursors undergo cyclization followed by reduction to form the desired compound.
Consecutive Formation of C–N and N–N Bonds: This method involves the consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds without the need for a catalyst or solvent.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Brominated and methylated indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted indazole derivatives with various functional groups.
Mechanism of Action
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases . This interaction can result in changes in the cell cycle and cell volume regulation .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-7-methyl-1H-indazole are likely related to the cell cycle and cell volume regulation, given its potential targets . The downstream effects of these pathways can include alterations in cell proliferation and cell volume, which can have significant impacts on cellular function and health .
Pharmacokinetics
It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as dichloromethane and ethanol, but is insoluble in water . This could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to changes in cell cycle progression and cell volume regulation, given its potential targets . This could result in altered cell proliferation and cell volume, potentially impacting cellular function and health .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal temperature and pressure conditions . It should be stored at 2-8°c to maintain its stability .
Scientific Research Applications
4-Bromo-7-methyl-1H-indazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a potential inhibitor in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-Bromo-7-methyl-1H-indazole is similar to other brominated and methylated indazole derivatives, but it stands out due to its unique structural features and reactivity. Some similar compounds include:
4-Bromo-1H-indazole
7-Methyl-1H-indazole
Other brominated indazoles
These compounds share similarities in their core structure but differ in their substituents and properties.
Properties
IUPAC Name |
4-bromo-7-methyl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFKASPFJNQUBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657242 | |
Record name | 4-Bromo-7-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159511-74-6 | |
Record name | 4-Bromo-7-methyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-7-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-7-methyl-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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